molecular formula C7H13Cl2N3 B2668804 Methyl[2-(pyrimidin-2-yl)ethyl]amine dihydrochloride CAS No. 2155852-29-0

Methyl[2-(pyrimidin-2-yl)ethyl]amine dihydrochloride

Cat. No.: B2668804
CAS No.: 2155852-29-0
M. Wt: 210.1
InChI Key: MXQPVISYLVUGFO-UHFFFAOYSA-N
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Description

Methyl[2-(pyrimidin-2-yl)ethyl]amine dihydrochloride (chemical formula: C₇H₁₃Cl₂N₃, molecular weight: 210.11 g/mol) is a dihydrochloride salt featuring a pyrimidine ring linked to an ethylamine backbone substituted with a methyl group. Pyrimidine, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, confers distinct electronic and steric properties compared to other aromatic systems. This compound is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in targeting enzymes or receptors that interact with nitrogen-rich heterocycles .

Properties

IUPAC Name

N-methyl-2-pyrimidin-2-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-8-6-3-7-9-4-2-5-10-7;;/h2,4-5,8H,3,6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQPVISYLVUGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NC=CC=N1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[2-(pyrimidin-2-yl)ethyl]amine dihydrochloride typically involves the reaction of 2-(pyrimidin-2-yl)ethylamine with methyl iodide in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt . The reaction conditions generally include:

    Temperature: Room temperature

    Solvent: Methanol or ethanol

    Reaction Time: Several hours

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Oxidation Reactions

The secondary amine and pyrimidine ring undergo oxidation under specific conditions:

Reaction TypeReagents/ConditionsProductsReferences
Amine OxidationH₂O₂, KMnO₄ (acidic conditions)N-Oxide derivatives
Pyrimidine OxidationmCPBA (meta-chloroperbenzoic acid)Pyrimidine N-oxide or hydroxylated analogs
  • Key Insight : Oxidation of the amine group typically yields N-oxide derivatives, while the pyrimidine ring may form hydroxylated or fully oxidized products depending on the strength of the oxidizing agent .

Reduction Reactions

Reductive modifications target the pyrimidine ring or amine group:

Reaction TypeReagents/ConditionsProductsReferences
Pyrimidine ReductionH₂, Pd/C (catalytic hydrogenation)Partially saturated pyrimidine rings
Amine ReductionNaBH₄, LiAlH₄Dehydrohalogenated amine derivatives
  • Note : Catalytic hydrogenation partially saturates the pyrimidine ring, while borohydrides reduce protonated amine salts to free bases .

Substitution Reactions

The pyrimidine ring undergoes electrophilic and nucleophilic substitutions:

Reaction TypeReagents/ConditionsProductsReferences
Electrophilic SubstitutionHNO₃/H₂SO₄ (nitration)Nitro derivatives at C4/C6 positions
Nucleophilic SubstitutionCl₂/FeCl₃ (chlorination)Chloropyrimidine analogs
SNAr (Aromatic)K₂CO₃, DMF (with aryl halides)Cross-coupled biaryl derivatives
  • Mechanistic Insight : The electron-donating ethylamine group directs electrophiles to the C4 and C6 positions of the pyrimidine ring . Nucleophilic aromatic substitution (SNAr) is facilitated by electron-withdrawing groups or under basic conditions .

Alkylation and Acylation

The secondary amine reacts with alkylating or acylating agents:

Reaction TypeReagents/ConditionsProductsReferences
AlkylationCH₃I, NaH (in THF)Quaternary ammonium salts
AcylationAcCl, pyridineAcetamide derivatives
  • Example : Treatment with methyl iodide forms a quaternary ammonium salt, while acetic anhydride yields acetylated amines .

Metal Complexation

The compound acts as a ligand for transition metals:

Metal IonReaction ConditionsComplex StructureReferences
Cu(II)Ethanol, room temperatureOctahedral Cu-pyrimidine complexes
Pd(II)DMSO, refluxPalladium-catalyzed coupling intermediates
  • Application : These complexes are used in catalysis (e.g., cross-coupling reactions) and materials science .

pH-Dependent Reactivity

The dihydrochloride salt dissociates in aqueous solutions, influencing reactivity:

pH ConditionReactive SpeciesObserved ReactionsReferences
Acidic (pH < 3)Protonated amine, free Cl⁻Salt stability, limited reactivity
Neutral/BasicFree amine, deprotonated pyrimidineEnhanced nucleophilic substitution
  • Critical Factor : Neutralizing the HCl groups (e.g., with NaOH) liberates the free amine, increasing its nucleophilicity .

Scientific Research Applications

Chemistry

Methyl[2-(pyrimidin-2-yl)ethyl]amine dihydrochloride serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with desirable properties .

Biology

This compound has been investigated for its potential role in biological pathways. Notably, it has shown promising interactions with neurotransmitter systems, particularly in modulating nitric oxide synthase (nNOS), which is crucial for neuroprotection .

Medicine

Therapeutic Applications : this compound has been explored for its potential therapeutic applications, particularly in drug development targeting neurodegenerative diseases and inflammation . Its anti-inflammatory effects have been highlighted through its ability to inhibit cyclooxygenase (COX) enzymes, demonstrating IC50 values comparable to established anti-inflammatory drugs such as celecoxib .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for notable strains are as follows:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

These results suggest its potential as a candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit COX enzymes effectively:

CompoundIC50 (µM)
This compound0.04 ± 0.01
Celecoxib0.04 ± 0.01

This indicates its utility in treating inflammatory conditions .

Neuroprotection

A study demonstrated that administering this compound in animal models provided protective effects against neuronal damage under hypoxic conditions, suggesting its potential role in treating neurodegenerative disorders .

Anticancer Potential

Preliminary investigations into the anticancer properties of related pyrimidine derivatives have shown promise in inhibiting tumor cell proliferation through apoptosis induction mechanisms. Further structural optimization may enhance selectivity and efficacy against cancer cells .

Mechanism of Action

The mechanism of action of Methyl[2-(pyrimidin-2-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Pyrimidine vs. Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Difference Applications/Notes References
This compound C₇H₁₃Cl₂N₃ 210.11 Pyrimidine ring (two N atoms) Research intermediate; targets enzymes requiring dual N interactions .
Betahistine Dihydrochloride C₈H₁₄Cl₂N₂ 209.11 Pyridine ring (one N atom) Clinically used for vertigo; histamine H₃ receptor modulation .
2-(2-Aminoethyl)pyridine hydrochloride C₇H₁₁ClN₂ 158.63 Pyridine ring; lacks methyl group Intermediate for metal ligands or bioactives .

Key Insights :

  • Pyrimidine vs. Pyridine : The additional nitrogen in pyrimidine enhances hydrogen-bonding capacity and electronic density, making it more suited for interactions with enzymes like dihydrofolate reductase or kinases .

Variations in Alkyl Chain Length and Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Difference Applications/Notes References
Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride C₆H₁₁Cl₂N₃ 196.08 Shorter ethyl chain (methyl linker) Fragment-based drug design; higher solubility due to reduced hydrophobicity .
2-(5-Bromopyrimidin-2-yl)ethylamine dihydrochloride C₇H₁₁BrCl₂N₃ 293.84 Bromine substituent at pyrimidine C5 Halogenated analog for cross-coupling reactions or radiolabeling .
[2-(4-Methylcyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride C₁₀H₁₇Cl₂N₃ 250.16 Fused cyclopentane-pyrimidine ring Enhanced rigidity; candidate for kinase inhibitors .

Key Insights :

  • Chain Length : Shortening the ethyl chain to a methyl group (e.g., Methyl[(pyrimidin-2-yl)methyl]amine) reduces molecular weight and may improve aqueous solubility but limit membrane permeability .
  • Halogenation : Bromine at C5 introduces a reactive site for Suzuki-Miyaura coupling, enabling diversification in medicinal chemistry .
  • Fused Rings : The cyclopenta[d]pyrimidine system increases planarity and rigidity, favoring interactions with flat binding pockets (e.g., ATP sites in kinases) .

Comparison with Pharmacologically Active Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Pharmacological Relevance References
Ranitidine Hydrochloride C₁₃H₂₂N₄O₃S·HCl 350.89 H₂ receptor antagonist; treats ulcers
Oxmetidine Hydrochloride C₁₉H₂₃Cl₂N₅O₂S 488.39 H₂ receptor blocker with imidazole core

Key Insights :

  • Unlike ranitidine and oxmetidine, this compound lacks a thioether or imidazole moiety, limiting direct H₂ receptor activity. However, its pyrimidine core may align with adenosine or pyrimidine-based therapeutics (e.g., antiviral agents) .

Biological Activity

Methyl[2-(pyrimidin-2-yl)ethyl]amine dihydrochloride (CAS No. 2155852-29-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring, which is known for its role in various biological systems. The compound's molecular formula is C8H11Cl2NC_8H_{11}Cl_2N, and it is typically presented as a dihydrochloride salt, enhancing its solubility in aqueous environments.

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Neurotransmitter Modulation : Pyrimidine derivatives have been shown to influence neurotransmitter systems, particularly in the modulation of nitric oxide synthase (nNOS), which is crucial for neuroprotection and treatment of neurodegenerative diseases .
  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
  • Anti-inflammatory Effects : Pyrimidine-based compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. This inhibition leads to reduced production of prostaglandins, mediating inflammation .

Antimicrobial Activity

A study evaluating the antimicrobial effects of various pyrimidine derivatives found that this compound exhibited notable activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit COX enzymes, with IC50 values comparable to established anti-inflammatory drugs like celecoxib:

CompoundIC50 (µM)
This compound0.04 ± 0.01
Celecoxib0.04 ± 0.01

This demonstrates its potential utility in treating inflammatory conditions .

Case Studies and Research Findings

  • Neuroprotection : A study involving the administration of this compound in animal models indicated a protective effect against neuronal damage in hypoxic conditions, highlighting its potential role in treating neurodegenerative disorders .
  • Anticancer Potential : Preliminary investigations into the anticancer properties of pyrimidine derivatives have shown promise, particularly in inhibiting tumor cell proliferation through apoptosis induction mechanisms . Further optimization of the compound's structure could enhance its selectivity and efficacy against cancer cells.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for confirming the structural identity of Methyl[2-(pyrimidin-2-yl)ethyl]amine dihydrochloride?

  • Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and Fourier-transform infrared spectroscopy (FT-IR). Compare observed spectral data (e.g., proton environments in 1H^1H-NMR, molecular ion peaks in HRMS) with theoretical predictions from tools like the SMILES string Cl.CNCCc1ccccn1 and InChI key XVDFMHARQUBJRE-UHFFFAOYSA-N . For crystallographic confirmation, single-crystal X-ray diffraction using SHELXL for refinement is advised .

Q. How can researchers assess the purity of this compound in synthetic batches?

  • Methodological Answer : Utilize reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 254 nm, coupled with charged aerosol detection (CAD) for non-chromophoric impurities. Calibrate against pharmacopoeial standards (e.g., USP/EP guidelines for hydrochloride salts) to quantify residual solvents or byproducts . Thermogravimetric analysis (TGA) can further evaluate hygroscopicity and thermal stability .

Q. What solvent systems are optimal for solubility and stability studies?

  • Methodological Answer : Prioritize aqueous buffers (pH 4–6) due to the compound’s hydrochloride salt form. For organic solvents, methanol or dimethyl sulfoxide (DMSO) are suitable, but validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC monitoring .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning or disorder) be resolved during structure determination?

  • Methodological Answer : Use SHELXD for initial phase determination and SHELXL for refinement. For twinned data, apply the TWIN/BASF commands in SHELXL to model pseudo-merohedral twinning. For disorder, employ PART/SUMP constraints and validate with residual density maps . Cross-validate with spectroscopic data to resolve ambiguities in atomic positions .

Q. What strategies are effective for analyzing biological activity against HRH1/HRH3 receptors, and how should contradictory binding assay data be addressed?

  • Methodological Answer : Conduct competitive radioligand binding assays using 3H^3H-histamine and HEK293 cells expressing recombinant HRH1/HRH3. For inconsistent results (e.g., partial vs. full antagonism), perform functional assays (e.g., cAMP modulation) and molecular docking studies using the compound’s 3D structure (derived from crystallography) to assess steric/electronic interactions with receptor active sites . Statistical meta-analysis of replicates can distinguish artifacts from true pharmacological profiles.

Q. How can impurity profiles be characterized during scale-up synthesis?

  • Methodological Answer : Implement liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) to detect low-abundance impurities. Compare fragmentation patterns with reference standards (e.g., EP impurity guidelines for dihydrochloride salts) . For novel byproducts, isolate via preparative HPLC and elucidate structures via 1H^1H-13C^{13}C-HSQC NMR and X-ray crystallography .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Validate predictions experimentally by reacting the compound with model electrophiles (e.g., acetyl chloride) or nucleophiles (e.g., sodium borohydride), monitored via in-situ IR spectroscopy .

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